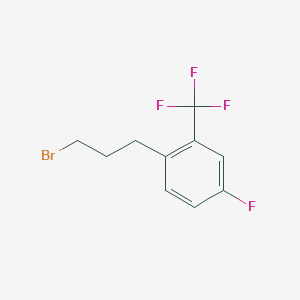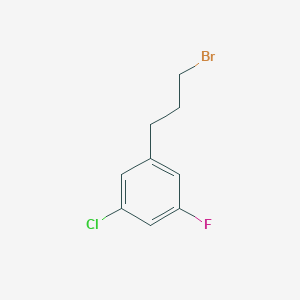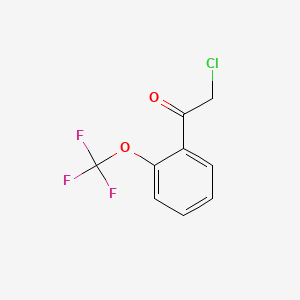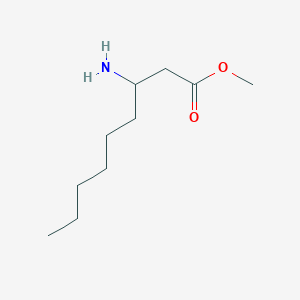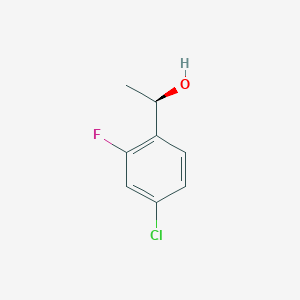![molecular formula C13H18ClNO3 B13607026 tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B13607026.png)
tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate typically involves the reaction of 3-chloro-4-(2-hydroxyethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyethyl group in tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate can undergo oxidation to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a protecting group for amines.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a model compound for investigating the metabolism and toxicity of carbamates.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new pharmaceutical agents, particularly those targeting enzymes or receptors that interact with carbamate groups.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but lacks the chloro group.
tert-Butyl N-(4-chlorophenyl)carbamate: Similar structure but lacks the hydroxyethyl group.
tert-Butyl N-(3-chloro-4-hydroxyphenyl)carbamate: Similar structure but the hydroxy group is directly attached to the phenyl ring.
Uniqueness: tert-Butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate is unique due to the presence of both the chloro and hydroxyethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. The chloro group enhances its reactivity in substitution reactions, while the hydroxyethyl group improves its solubility and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C13H18ClNO3 |
|---|---|
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-10-5-4-9(6-7-16)11(14)8-10/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
VNSCQDCAADKASD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)

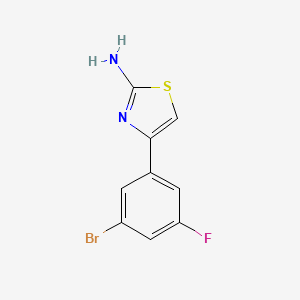
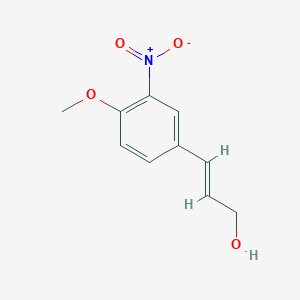
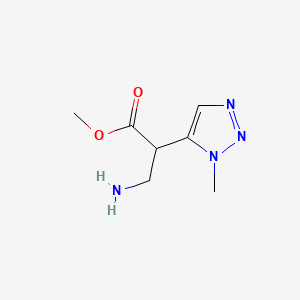
![Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)
